Anti Conformer Dominance Quantitatively Exceeds That of the Dichloro Analog
When comparing 1,2-dibromohexafluoropropane (BFP) with its closest structural analog, 1,2-dichlorohexafluoropropane (CFP), gas-phase electron diffraction reveals that BFP exhibits a significantly higher mole fraction of the more stable anti conformer. At near-ambient temperature, BFP adopts the anti conformation at a mole fraction of 0.82(11) compared to only 0.67(13) for CFP [1]. The corresponding energy preference for the anti form (ΔE) is calculated at 1.0(5) kcal·mol⁻¹ for BFP versus 0.53 kcal·mol⁻¹ for CFP. This near doubling of the conformational energy bias means that BFP produces a more structurally homogeneous molecular population, which matters for users engineering predictable halogen-bonded architectures or conducting fundamental conformational studies.
| Evidence Dimension | Anti conformer mole fraction and conformational energy difference |
|---|---|
| Target Compound Data | Anti mole fraction = 0.82(11); ΔE_anti-gauche = 1.0(5) kcal·mol⁻¹ |
| Comparator Or Baseline | 1,2-Dichlorohexafluoropropane (CFP): anti mole fraction = 0.67(13); ΔE_anti-gauche = 0.53 kcal·mol⁻¹ |
| Quantified Difference | ΔΔmole_fraction = +0.15; ΔΔE ≈ +0.47 kcal·mol⁻¹ (roughly double the energy preference) |
| Conditions | Gas-phase electron diffraction at 23 °C (CFP) and 25 °C (BFP), combined with ab initio molecular orbital calculations |
Why This Matters
For procurement in structural chemistry or crystal engineering, a higher conformer purity translates to fewer unwanted polymorphs and more predictable supramolecular assembly outcomes.
- [1] Rydland, T.; et al. J. Mol. Struct. 1994, 317, 77–88. Molecular structures and conformational compositions of CFP and BFP by gas-phase electron diffraction and ab initio calculations. View Source
